ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
説明
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or its modifications . Structurally, it features a tetrahydropyrimidine core substituted with a 4-butoxyphenyl-pyrazole moiety at position 4 and an ethyl ester group at position 3. The 2-oxo group contributes to hydrogen-bonding interactions, critical for its biological activity . This compound has demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv, surpassing the efficacy of isoniazid in vitro .
特性
分子式 |
C27H30N4O4 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
ethyl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H30N4O4/c1-4-6-16-35-21-14-12-19(13-15-21)24-22(17-31(30-24)20-10-8-7-9-11-20)25-23(26(32)34-5-2)18(3)28-27(33)29-25/h7-15,17,25H,4-6,16H2,1-3H3,(H2,28,29,33) |
InChIキー |
MMKJGMAQIMULMF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC)C4=CC=CC=C4 |
製品の起源 |
United States |
準備方法
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary structural units: a 1,3,4-trisubstituted pyrazole ring and a 2-oxo-tetrahydropyrimidine core. Retrosynthetic breakdown suggests the molecule can be assembled via:
- Pyrazole ring synthesis followed by tetrahydropyrimidine cyclization .
- Multi-component coupling integrating both heterocycles in a single step.
The pyrazole subunit at position 4 of the tetrahydropyrimidine implies the use of a pre-functionalized aldehyde or ketone in cyclocondensation reactions.
Pyrazole Ring Synthesis
Hydrazine-Cyclocondensation Approach
The 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole intermediate is synthesized via cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. A representative protocol involves:
- Reacting 4-butoxyphenylacetophenone (1.0 mmol) with phenylhydrazine (1.1 mmol) in ethanol under reflux with catalytic acetic acid.
- Microwave-assisted conditions (100°C, 20 min) improve yields (78–92%) compared to conventional heating.
Key Reaction Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–100°C |
| Catalyst | Acetic acid (5 mol%) |
| Reaction Time | 2–4 h (conventional) |
Formylation at Pyrazole C-4
Introduction of the aldehyde group at pyrazole C-4 is critical for subsequent tetrahydropyrimidine formation. The Vilsmeier-Haack reaction is employed:
Tetrahydropyrimidine Core Assembly
Biginelli Reaction with Modifications
The tetrahydropyrimidine ring is constructed via a three-component Biginelli reaction :
- Ethyl acetoacetate (β-keto ester), urea (carbonyl source), and 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde react under acidic conditions.
Optimized Conditions:
| Component | Molar Ratio | Role |
|---|---|---|
| Ethyl acetoacetate | 1.0 | β-Keto ester |
| Urea | 1.2 | Cyclizing agent |
| Aldehyde | 1.0 | Electrophilic partner |
| Catalyst | FeCl₃ (10 mol%) | Lewis acid |
| Solvent | Ethanol | Reaction medium |
| Temperature | 80°C (reflux) |
Procedure :
- Combine aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and FeCl₃ in ethanol.
- Reflux for 6–8 h under nitrogen.
- Cool, filter, and recrystallize from ethanol/water (4:1) to obtain the crude product (yield: 68–75%).
Copper(II) Acetate-Mediated Cyclization
An alternative method adapted from pyrimidine synthesis patents involves:
- Cyclocondensation : Reacting ethyl 3-aminocrotonate with the pyrazole aldehyde in the presence of Cu(OAc)₂ (5 mol%) at 150°C.
- Oxidative aromatization : Treating the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to dehydrogenate the tetrahydropyrimidine ring.
Advantages :
- Shorter reaction time (3–4 h).
- Higher functional group tolerance.
Purification and Characterization
Chromatographic Purification
Crude products are purified using:
- Flash chromatography : Silica gel, gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water mixtures yield analytically pure crystals.
Spectroscopic Validation
- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 9H, aromatic), 4.98 (s, 1H, NH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃).
- LC-MS : m/z 518.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Biginelli (FeCl₃) | 68–75 | ≥95 | 6–8 | High |
| Cu(OAc)₂/DDQ | 72–78 | ≥97 | 4–5 | Moderate |
Key Observations :
- The Cu(OAc)₂ method offers better yields but requires costly DDQ.
- Microwave-assisted pyrazole synthesis reduces overall process time by 40%.
Scale-Up Considerations and Industrial Feasibility
For kilogram-scale production:
- Continuous flow reactors improve heat/mass transfer in the Biginelli step.
- In-line purification systems (e.g., simulated moving bed chromatography) enhance throughput.
- Solvent recovery : Ethanol is distilled and reused, reducing environmental impact.
化学反応の分析
Types of Reactions
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
科学的研究の応用
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
類似化合物との比較
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl analog exhibits enhanced anti-tubercular activity compared to 4-butoxyphenyl, likely due to increased electrophilicity and membrane penetration .
- Halogen Substitutions : Chlorine at position 5 of the pyrazole () enhances antibacterial activity but reduces anti-tubercular potency.
- Thioxo vs.
Key Observations :
Table 3: Anti-Tubercular Activity of Selected Analogs
Key Observations :
- Nitro Group Superiority : The 4-nitrophenyl analog shows the highest potency, attributed to stronger electron-withdrawing effects enhancing target interaction .
- Butoxy vs. Fluoro : The 4-butoxyphenyl group balances lipophilicity and steric bulk, improving bioavailability over the smaller fluorine substituent .
生物活性
Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C27H30N4O4
- Molecular Weight : 462.55 g/mol
The compound contains a tetrahydropyrimidine scaffold linked to a pyrazole moiety and a butoxyphenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit antimicrobial properties. A study on similar pyrazole derivatives demonstrated significant antibacterial activity against various strains, suggesting that ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess comparable effects due to its structural similarities .
Anticancer Potential
Several studies have indicated that compounds with a pyrazole framework can inhibit cancer cell proliferation. For instance, pyrazole derivatives have shown efficacy against breast cancer cells through apoptosis induction and cell cycle arrest. The specific mechanism involves the modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes critical in disease pathways. For example, some related compounds have been shown to inhibit enzymes involved in the polyamine biosynthesis pathway in Trypanosoma brucei, which is relevant for treating diseases like African sleeping sickness . The potential for ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to target similar pathways warrants further investigation.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) could be a mechanism through which this compound operates .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with similar structural motifs to ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that pyrazole derivatives could induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins. Ethyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was hypothesized to have similar effects due to its structural features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
